2-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-8-methoxy-3,5-dimethyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one
Description
This compound is a pyrimido[5,4-b]indol-4-one derivative featuring a 2-fluorophenylpiperazine moiety linked via a sulfanyl-2-oxoethyl bridge. Its structural complexity arises from the fusion of a pyrimidine ring with an indole scaffold, substituted at positions 2, 3, 5, and 6. Crystallographic studies of analogous compounds (e.g., 8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-pyrimidoindol-4-one) reveal planar pyrimidine-indole systems stabilized by intramolecular hydrogen bonds, with bond lengths and angles consistent with aromaticity and conjugation .
Properties
IUPAC Name |
2-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-8-methoxy-3,5-dimethylpyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26FN5O3S/c1-28-19-9-8-16(34-3)14-17(19)22-23(28)24(33)29(2)25(27-22)35-15-21(32)31-12-10-30(11-13-31)20-7-5-4-6-18(20)26/h4-9,14H,10-13,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNIQSEJNYVHDFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)C3=C1C(=O)N(C(=N3)SCC(=O)N4CCN(CC4)C5=CC=CC=C5F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)-1H-indol-3-yl]-N’-(3,4,5-trimethoxyphenyl)urea typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chlorophenylhydrazine and 3,4,5-trimethoxybenzoyl chloride.
Formation of Indole Core: The 4-chlorophenylhydrazine is reacted with an appropriate aldehyde to form the indole core through a Fischer indole synthesis.
Urea Formation: The indole derivative is then reacted with 3,4,5-trimethoxybenzoyl chloride in the presence of a base to form the urea linkage.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenyl)-1H-indol-3-yl]-N’-(3,4,5-trimethoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen or the aromatic rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst or alkylating agents (e.g., methyl iodide) under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding indole-2,3-dione derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated or alkylated indole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)-1H-indol-3-yl]-N’-(3,4,5-trimethoxyphenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with nuclear receptors, affecting gene expression and cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a family of pyrimido[5,4-b]indol-4-one derivatives, differing primarily in substituents on the piperazine/azepane ring, aromatic groups, and bridge modifications. Key analogs and their distinguishing features are summarized below:
Table 1. Structural and Functional Comparison of Analogous Compounds
Key Findings from Comparative Studies:
Piperazine vs. Piperidine/Azepane: Piperazine derivatives (e.g., target compound and 536715-73-8) exhibit higher receptor-binding specificity due to nitrogen spacing and hydrogen-bonding capacity compared to piperidine or azepane analogs . The 2-fluorophenyl group in the target compound may enhance blood-brain barrier penetration relative to non-fluorinated analogs .
Substituent Effects on Activity :
- The 8-methoxy group in the target compound likely reduces oxidative metabolism, as seen in similar methoxy-substituted indoles .
- Trifluoromethyl groups (536715-73-8) increase metabolic resistance but may introduce steric hindrance at binding sites .
Synthetic Accessibility :
- Compounds with simpler bridges (e.g., sulfanyl-2-oxoethyl) are synthesized via nucleophilic substitution, as demonstrated in the preparation of 536707-19-4 and 537668-62-5 .
- Crystallographic validation (e.g., ORTEP-3 software) confirms structural integrity in analogs like 8-fluoro-5-(4-fluorobenzyl)-pyrimidoindol-4-one .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
